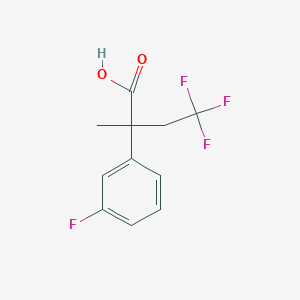

4,4,4-Trifluoro-2-(3-fluorophenyl)-2-methylbutanoic acid

Beschreibung

4,4,4-Trifluoro-2-(3-fluorophenyl)-2-methylbutanoic acid is a fluorinated carboxylic acid characterized by a trifluoromethyl group at the 4th position, a 3-fluorophenyl substituent, and a methyl group at the 2nd position of the butanoic acid backbone. The trifluoro substitution enhances its acidity and metabolic stability compared to non-fluorinated analogs, while the aromatic fluorine and methyl groups influence lipophilicity and steric interactions. This compound is part of a broader class of fluorinated organic acids with applications in pharmaceuticals and agrochemicals due to their resistance to enzymatic degradation and enhanced bioavailability .

Eigenschaften

IUPAC Name |

4,4,4-trifluoro-2-(3-fluorophenyl)-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F4O2/c1-10(9(16)17,6-11(13,14)15)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSZQRYPQICJFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)(C1=CC(=CC=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2-(3-fluorophenyl)-2-methylbutanoic acid typically involves the introduction of fluorine atoms into the molecular structure through various chemical reactions. One common method involves the use of fluorinated starting materials and subsequent reactions to introduce additional fluorine atoms. For example, the reaction of 4,4,4-trifluoro-2-butenoic acid ethyl ester with appropriate reagents can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specialized equipment and controlled environments is essential to handle the reactivity of fluorinated compounds safely.

Analyse Chemischer Reaktionen

Types of Reactions

4,4,4-Trifluoro-2-(3-fluorophenyl)-2-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

4,4,4-Trifluoro-2-(3-fluorophenyl)-2-methylbutanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and reactivity

Wirkmechanismus

The mechanism of action of 4,4,4-Trifluoro-2-(3-fluorophenyl)-2-methylbutanoic acid involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine can influence the compound’s binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways and physiological processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogs with Fluorinated Substituents

2.1.1 4,4,4-Trifluoro-2-(4-fluorophenyl)butanoic acid

- Molecular Formula : C₁₀H₈F₄O₂

- Key Features: Differs in the position of the fluorine atom on the phenyl ring (4- vs. 3-fluorophenyl).

- Applications : Used as a synthetic intermediate in drug development.

2.1.2 4-(2',4'-Difluorobiphenyl-4-yl)-2-methylbutanoic acid

- Molecular Formula : C₁₇H₁₆F₂O₂

- Key Features : Contains a biphenyl system with fluorine at the 2' and 4' positions. The extended aromatic system increases molecular rigidity and photostability, as demonstrated in crystal structure studies .

- Research Findings : Exhibits anti-inflammatory properties and forms stable carboxylate dimers in the solid state .

Impact of Branching and Fluorination

2.2.1 4,4,4-Trifluoro-2,2-dimethylbutanoic acid

- Molecular Formula : C₆H₉F₃O₂

- Key Features : Lacks the aromatic fluorine but has two methyl groups at the 2nd position. The increased steric bulk reduces reactivity in esterification reactions compared to the target compound .

- Physical Properties : Higher melting point (≈120°C) due to enhanced crystal packing .

2.2.2 2-Methylbutanoic acid

- Molecular Formula : C₅H₁₀O₂

- Key Features: Non-fluorinated, with a simpler branched structure. It is volatile and odor-active, contributing to rancid or cheesy aromas in fermented foods .

- Biological Role : Acts as an insect attractant and oviposition stimulant in aphid honeydew .

Functional Group Variations

2.3.1 4,4,4-Trifluoro-3-(3-fluorophenyl)-2-methylbut-2-enoic acid methyl ester

- Molecular Formula : C₁₂H₁₀F₄O₂

- Key Features : An α,β-unsaturated ester derivative. The conjugated double bond increases electrophilicity, making it reactive in Michael addition reactions .

- Synthetic Utility : Used in the preparation of fluorinated agrochemicals .

2.3.2 1-Aryl-4,4,4-trifluoro-1-butanones

- Molecular Formula : Varies by aryl group (e.g., C₁₀H₉F₃O for phenyl derivatives).

- Key Features : Ketone analogs of the target compound. The trifluoromethyl ketone group is a potent inhibitor of serine hydrolases, relevant in drug design .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

*LogP values estimated using fragment-based methods.

Biologische Aktivität

4,4,4-Trifluoro-2-(3-fluorophenyl)-2-methylbutanoic acid is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological activities. The trifluoromethyl group enhances the stability and reactivity of the compound, making it a subject of interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : CHFO

- Molecular Weight : 250.19 g/mol

- LogP : 3.487

- Hydrogen Bond Acceptors (HBA) : 6

- Hydrogen Bond Donors (HBD) : 1

- Topological Polar Surface Area (TPSA) : 37.3 Ų

The presence of multiple fluorine atoms imparts unique electronic characteristics that can influence the compound's interaction with biological targets.

The mechanism of action for 4,4,4-Trifluoro-2-(3-fluorophenyl)-2-methylbutanoic acid is primarily attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and binding affinity to biological receptors.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, research indicated that derivatives with similar structures showed minimum inhibitory concentrations (MICs) against various pathogens, including Escherichia coli and Candida albicans . The incorporation of the trifluoromethyl group has been linked to enhanced antibacterial activity due to its electronic effects on the aromatic system.

Anticancer Activity

The anticancer potential of 4,4,4-Trifluoro-2-(3-fluorophenyl)-2-methylbutanoic acid has been explored in various studies. For example, compounds with similar fluorinated structures were tested against multiple human cancer cell lines such as A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Results indicated promising IC values lower than standard chemotherapeutics like Doxorubicin .

| Compound | Cell Line | IC (μM) | Reference |

|---|---|---|---|

| 4,4,4-Trifluoro-2-(3-fluorophenyl)-2-methylbutanoic acid | HCT116 | 17.8 | |

| Doxorubicin | HCT116 | 52.1 | |

| Compound 8 | A549 | 22.4 |

Enzyme Inhibition

The compound has also been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Studies suggest that the trifluoromethyl substituent can enhance binding affinity towards targets such as reverse transcriptase and other critical enzymes involved in cellular signaling pathways .

Case Studies

- Antimicrobial Efficacy : A study assessed the antimicrobial properties of several fluorinated compounds, including derivatives of 4,4,4-Trifluoro-2-(3-fluorophenyl)-2-methylbutanoic acid. The results showed significant inhibition against gram-positive and gram-negative bacteria at low concentrations, indicating its potential as a novel antimicrobial agent .

- Cancer Cell Line Testing : In vitro studies on various cancer cell lines revealed that fluorinated compounds exhibited selective cytotoxicity. The effectiveness was attributed to their ability to disrupt cellular processes through interactions with key proteins involved in cell proliferation and survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.